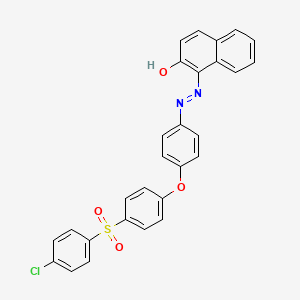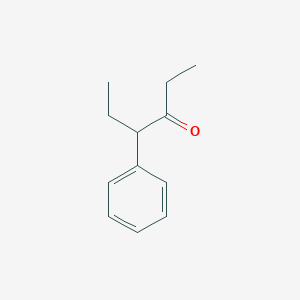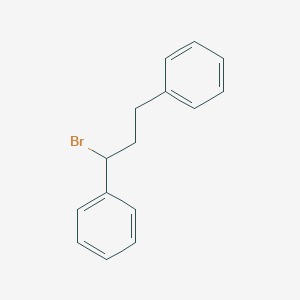
N,N'-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is a chemical compound with the molecular formula C9H18N2O8S2 and a molecular weight of 346.38 . This compound is known for its unique structure, which includes two carbamoylethyl groups linked by a methylene bridge and two methanesulfonate groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) typically involves the reaction of methanesulfonyl chloride with N,N’-methylenebis(2-aminoethyl) carbamate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the substitution.
Hydrolysis: Water and a catalyst, such as hydrochloric acid or sulfuric acid, are used to hydrolyze the compound.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would result in the formation of an N-substituted carbamate.
Hydrolysis: The primary products are N,N’-methylenebis(2-aminoethyl) carbamate and methanesulfonic acid.
Applications De Recherche Scientifique
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) involves its ability to form stable carbamate linkages with nucleophilic groups in proteins and enzymes. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The methanesulfonate groups also play a role in enhancing the compound’s reactivity and solubility in organic solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebis(2-Aminoethyl) Carbamate: This compound is structurally similar but lacks the methanesulfonate groups, making it less reactive in substitution reactions.
N,N’-Methylenebis(2-Hydroxyethyl) Carbamate: This compound has hydroxyl groups instead of carbamoylethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N,N’-Methylenebis(2-Carbamoylethyl) Bis(Methanesulfonate) is unique due to its dual functionality, combining the reactivity of methanesulfonate groups with the stability of carbamate linkages. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
Propriétés
Numéro CAS |
91426-22-1 |
|---|---|
Formule moléculaire |
C9H18N2O8S2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[3-[(3-methylsulfonyloxypropanoylamino)methylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C9H18N2O8S2/c1-20(14,15)18-5-3-8(12)10-7-11-9(13)4-6-19-21(2,16)17/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
Clé InChI |
XHIDPHYTQPTNCU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC(=O)NCNC(=O)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964670.png)




![2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide](/img/structure/B11964709.png)


![ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11964719.png)
![(5E)-2-(4-bromophenyl)-5-(4-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964720.png)
![6,7,8,9-Tetrachloro-1,4-dioxaspiro[4.4]nona-6,8-diene](/img/structure/B11964723.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964727.png)

